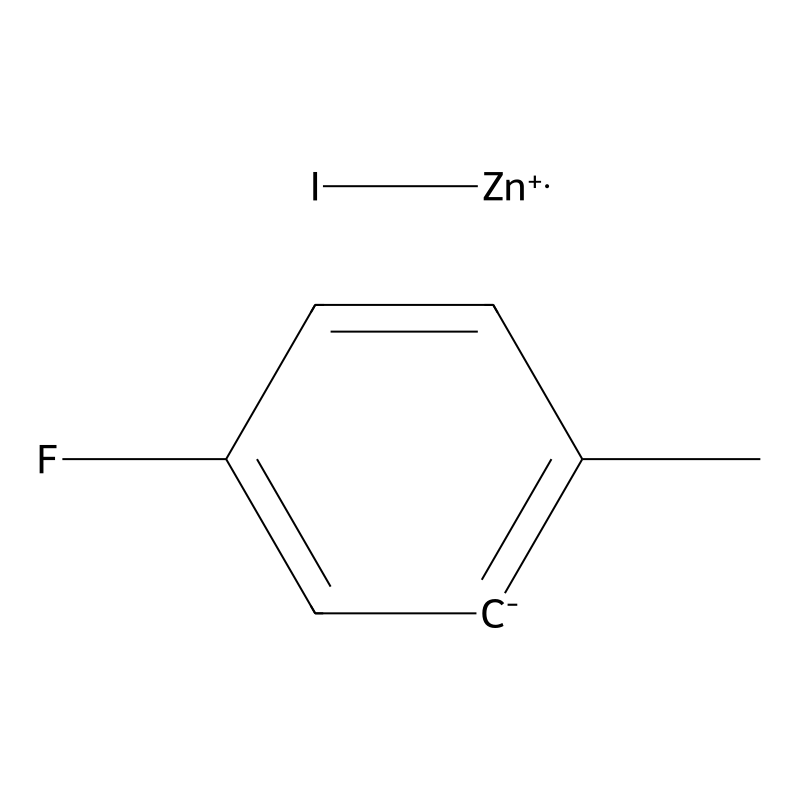5-Fluoro-2-methylphenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-Fluoro-2-methylphenylzinc iodide is an organozinc compound characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, coordinated to zinc through an iodide bridge. This compound is notable for its reactivity in various organic transformations, particularly in nucleophilic substitution reactions. The presence of the fluorine atom enhances the electrophilicity of the aromatic system, making it a valuable reagent in synthetic organic chemistry.
- Nucleophilic Substitution: This compound can act as a nucleophile, attacking electrophilic centers in various substrates. The reaction typically follows the bimolecular nucleophilic substitution mechanism (S_N2), where the nucleophile approaches from the opposite side of the leaving group, leading to inversion of configuration .
- Cross-Coupling Reactions: It is commonly used in cross-coupling reactions with halides or pseudohalides to form biaryl compounds. The zinc center facilitates the transfer of the aryl group to another electrophile, such as an alkyl halide or an aryl halide .
- Radical Reactions: The compound can also engage in radical-mediated transformations, where it acts as a source of aryl radicals upon decomposition under specific conditions .
The synthesis of 5-Fluoro-2-methylphenylzinc iodide typically involves:
- Metalation: The compound can be synthesized by reacting 5-fluoro-2-methylphenyl iodide with zinc metal in an organic solvent such as diethyl ether or tetrahydrofuran. This process involves the formation of a zinc halide complex through a direct metalation reaction .
- Transmetalation: Another approach involves transmetalation from an organolithium or organomagnesium reagent to zinc iodide, which can yield 5-Fluoro-2-methylphenylzinc iodide under appropriate conditions .
5-Fluoro-2-methylphenylzinc iodide finds applications in various fields:
- Synthetic Organic Chemistry: It is widely used for synthesizing complex organic molecules through cross-coupling reactions and nucleophilic substitutions.
- Pharmaceutical Development: Its ability to introduce fluorinated aromatic systems makes it valuable in drug design and development, particularly for enhancing biological activity and selectivity.
- Material Science: The compound may also be explored for applications in materials science, particularly in developing new polymers or functional materials that incorporate fluorinated moieties .
Interaction studies involving 5-Fluoro-2-methylphenylzinc iodide primarily focus on its reactivity with various electrophiles. These studies reveal insights into its nucleophilicity and how modifications to the structure (e.g., changing substituents on the aromatic ring) influence its reactivity patterns. Furthermore, studies on its interaction with biological targets could provide valuable information regarding its potential therapeutic uses.
Several compounds share structural similarities with 5-Fluoro-2-methylphenylzinc iodide. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenylzinc iodide | Contains a fluorine atom on a para-substituted phenyl | More stable due to resonance effects from para position |
| 2-Methylphenylzinc iodide | Lacks fluorine; focuses on methyl substitution | Less electrophilic compared to fluorinated analogs |
| 3-Fluorophenylzinc iodide | Fluorine at meta position; alters electronic properties | Different steric hindrance effects |
| 4-Methoxyphenylzinc iodide | Contains methoxy group; electron-donating | Alters reactivity towards electrophiles |
The uniqueness of 5-Fluoro-2-methylphenylzinc iodide lies in its combination of a fluorine atom and a methyl group on the phenyl ring, which enhances both its reactivity and potential applications compared to similar compounds. Its specific electronic properties make it particularly useful in targeted synthetic pathways and biological studies.








